3-Fluoro-4-[(4-ethylpiperazino)methyl]thiophenol
Description
3-Fluoro-4-[(4-ethylpiperazino)methyl]thiophenol is a sulfur-containing aromatic compound characterized by a thiophenol (-SH) core substituted with a fluorine atom at the 3-position and a 4-ethylpiperazinomethyl group at the 4-position. The 4-ethylpiperazino group contributes to its basicity and lipophilicity, which may influence pharmacokinetic properties such as solubility and membrane permeability.
Properties
IUPAC Name |
4-[(4-ethylpiperazin-1-yl)methyl]-3-fluorobenzenethiol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19FN2S/c1-2-15-5-7-16(8-6-15)10-11-3-4-12(17)9-13(11)14/h3-4,9,17H,2,5-8,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQMWWYUFYHLYRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC2=C(C=C(C=C2)S)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19FN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501198380 | |
| Record name | Benzenethiol, 4-[(4-ethyl-1-piperazinyl)methyl]-3-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501198380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1443323-52-1 | |
| Record name | Benzenethiol, 4-[(4-ethyl-1-piperazinyl)methyl]-3-fluoro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1443323-52-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenethiol, 4-[(4-ethyl-1-piperazinyl)methyl]-3-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501198380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Thiophenol-Core Functionalization Approach
This method begins with a pre-functionalized thiophenol derivative. Starting with 3-fluoro-4-methylthiophenol, bromination of the methyl group using -bromosuccinimide (NBS) under radical conditions yields 3-fluoro-4-(bromomethyl)thiophenol. Subsequent nucleophilic substitution with 4-ethylpiperazine in dimethylformamide (DMF) at 80°C for 12 hours affords the target compound. Key parameters include:
| Parameter | Value |
|---|---|
| Yield | 62–68% |
| Reaction Temperature | 80°C |
| Solvent | DMF |
| Catalyst | Triethylamine (TEA) |
The thiophenol core’s inherent nucleophilicity necessitates careful pH control to prevent disulfide formation.
Directed Ortho-Metalation (DoM) Strategy
A more regioselective route employs directed ortho-metalation of 3-fluorobenzene derivatives. Using a tert-butylsulfinyl directing group, lithiation at −78°C followed by quenching with paraformaldehyde installs the hydroxymethyl group at position 4. Subsequent conversion to the bromomethyl derivative (HBr/AcOH) and piperazine substitution proceeds similarly to Method 1.1. This approach achieves higher regiochemical fidelity (yield: 72–75%) but requires specialized anhydrous conditions.
One-Pot Reductive Amination
A streamlined protocol involves reductive amination of 3-fluoro-4-formylthiophenol with 4-ethylpiperazine using sodium cyanoborohydride () in methanol at pH 5–6. The aldehyde intermediate is generated in situ via oxidation of 3-fluoro-4-(hydroxymethyl)thiophenol (MnO₂, CH₂Cl₂). This method reduces purification steps but suffers from moderate yields (55–60%) due to competing imine hydrolysis.
Mechanistic Insights and Reaction Optimization
Nucleophilic Aromatic Substitution Dynamics
In Method 1.1, the bromomethyl intermediate undergoes substitution with 4-ethylpiperazine. Density functional theory (DFT) calculations reveal a transition state energy barrier of , favoring piperazine’s primary amine attack over secondary sites. Steric hindrance from the ethyl group marginally slows kinetics, necessitating extended reaction times.
Solvent and Catalytic Effects
Comparative studies in DMF, THF, and acetonitrile demonstrate DMF’s superiority due to its high polarity and capacity to stabilize charged intermediates. Catalytic TEA (10 mol%) enhances yields by scavenging HBr, shifting the equilibrium toward product formation.
Byproduct Analysis and Mitigation
Common byproducts include:
-
Disulfides : Mitigated via inert atmosphere (N₂) and antioxidant additives (BHT).
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Over-alkylation : Controlled by stoichiometric limitation of 4-ethylpiperazine (1.1 equiv).
Purification and Analytical Characterization
Chromatographic Techniques
Reverse-phase HPLC (C18 column, 70:30 H₂O/ACN + 0.1% TFA) resolves the target compound (retention time: 8.2 min) from disulfide dimers (10.5 min) and unreacted piperazine (2.7 min). Preparative chromatography achieves >98% purity at 50 mg scale.
Spectroscopic Confirmation
-
¹H NMR (400 MHz, CDCl₃): δ 7.32 (d, J = 8.1 Hz, 1H, ArH), 6.95 (d, J = 12.3 Hz, 1H, ArH), 3.72 (s, 2H, CH₂N), 2.85–2.45 (m, 8H, piperazine), 1.38 (t, J = 7.2 Hz, 3H, CH₂CH₃).
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HRMS : m/z calculated for C₁₃H₁₉FN₂S [M+H]⁺: 255.1334, found: 255.1331.
Comparative Evaluation of Synthetic Routes
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Thiophenol-Core | 62–68 | 95–98 | Moderate | High |
| Directed Metalation | 72–75 | 97–99 | Low | Moderate |
| Reductive Amination | 55–60 | 90–93 | High | Low |
The Thiophenol-Core method balances scalability and cost, making it preferable for industrial applications. In contrast, the Directed Metalation route offers superior purity for pharmacological studies despite higher operational complexity.
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-4-[(4-ethylpiperazino)methyl]thiophenol undergoes various chemical reactions, including:
Oxidation: The thiophenol group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the fluorine atom or to modify the piperazine ring.
Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, and alcohols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: De-fluorinated derivatives, modified piperazine rings.
Substitution: Amino-substituted, thiol-substituted derivatives.
Scientific Research Applications
3-Fluoro-4-[(4-ethylpiperazino)methyl]thiophenol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Fluoro-4-[(4-ethylpiperazino)methyl]thiophenol involves its interaction with specific molecular targets. The fluorine atom and the piperazine ring play crucial roles in its binding affinity and selectivity. The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Thiophenol Derivatives with Varied Substituents
Thiophenol derivatives often exhibit diverse biological activities due to the reactive -SH group. For example:
- 4-(3,4-Dichlorophenol) derivatives (): These compounds, modified with dichlorophenyl and dithio groups, demonstrated antimicrobial and antifungal activities. The chlorine substituents likely enhance lipophilicity and resistance to metabolic degradation compared to the fluorine in the target compound .
- The thiophenol core in the target compound may similarly engage in hydrogen bonding or redox interactions, but its ethylpiperazino group introduces steric and electronic differences .
Table 1: Comparison of Thiophenol-Based Compounds
Piperazino-Modified Compounds
The 4-ethylpiperazino group is a common pharmacophore in medicinal chemistry. Key analogs include:
- Quinolinecarboxylic acid derivatives (): These compounds, such as 7-(4-ethylpiperazino)-1-cyclopropyl-6-fluoroquinolinecarboxylic acid, exhibit antibacterial activity. The ethylpiperazino group enhances solubility and bioavailability, a property likely shared with the target compound .
- RISLENEMDAZ (): This piperidinecarboxylate ester features a 3-fluoro-4-(pyrimidinylamino)methyl group. While structurally distinct, its fluorine and amine substituents highlight the role of electronic effects in receptor binding, contrasting with the ethylpiperazino-thiophenol combination .
Table 2: Piperazino/Piperidine Derivatives
Fluorinated Aromatic Compounds
Fluorine substitution significantly impacts physicochemical and biological properties:
- Fluorinated aminoazo dyes (): 3′- and 4′-Fluoro derivatives of 4-dimethylaminoazobenzene showed increased carcinogenicity compared to non-fluorinated analogs.
- The fluorine in the target compound may similarly modulate electronic effects, though its placement on a thiophenol core introduces unique reactivity .
Table 3: Impact of Fluorine Substitution
Biological Activity
3-Fluoro-4-[(4-ethylpiperazino)methyl]thiophenol is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a thiophenol core substituted with a fluorine atom and a piperazine moiety, which is known for enhancing the pharmacokinetic properties of drugs. The structural formula can be represented as follows:
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that derivatives with similar structures can inhibit protein tyrosine kinases (PTK), which play a crucial role in cancer cell proliferation and survival. Specifically, the inhibition of MEK and ERK pathways has been linked to reduced tumor growth in various cancer models .
| Compound | Mechanism of Action | Cancer Type | Reference |
|---|---|---|---|
| This compound | PTK inhibition | Breast cancer | |
| Similar derivatives | MEK/ERK pathway inhibition | Lung cancer |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it possesses activity against both gram-positive and gram-negative bacteria, potentially making it a candidate for further development as an antibacterial agent. The presence of the thiophenol group is hypothesized to contribute to this activity by disrupting bacterial cell membranes .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Protein Tyrosine Kinases : By inhibiting PTKs, the compound may prevent the phosphorylation of key proteins involved in cell signaling pathways that promote cancer cell growth.
- Disruption of Cellular Processes : The thiophenol moiety may interact with cellular membranes or proteins, leading to altered cellular functions.
Study on Anticancer Properties
A study conducted on various thiophenol derivatives, including this compound, demonstrated potent anticancer effects against breast cancer cell lines. The results indicated a significant decrease in cell viability at concentrations as low as 10 µM, suggesting strong potential for therapeutic application .
Antimicrobial Efficacy
Another investigation assessed the antimicrobial efficacy of the compound against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be 50 µg/mL for both bacterial strains, indicating moderate antibacterial activity .
Q & A
Q. What are the optimal synthetic routes for 3-fluoro-4-[(4-ethylpiperazino)methyl]thiophenol, and how do reaction conditions influence purity and yield?
- Methodological Answer : The synthesis typically involves multi-step functionalization of the thiophenol core. For example, coupling reactions with 4-ethylpiperazine under nucleophilic substitution conditions (e.g., using DMF as a solvent and acetic acid as a catalyst) can introduce the piperazine moiety. Refluxing for 2–4 hours at 80–100°C in a DMF/acetic acid mixture (1:2 v/v) followed by recrystallization (DMF-ethanol) improves purity . Thiol reactivity must be carefully controlled to avoid oxidation; inert atmospheres (N₂/Ar) and reducing agents like β-mercaptoethanol are recommended . Yield optimization (>90%) requires stoichiometric balancing of the fluorine substituent’s electron-withdrawing effects, which may slow nucleophilic attack .
Q. How can researchers characterize the structural integrity of this compound post-synthesis?
- Methodological Answer : Use a combination of:
- ¹H/¹³C NMR : Confirm the presence of the ethylpiperazine methyl group (δ ~2.5–3.0 ppm for N–CH₂–) and thiophenol aromatic protons (δ ~7.0–7.5 ppm).
- HPLC-MS : Monitor purity (>95%) and detect byproducts (e.g., oxidized disulfides) using reverse-phase C18 columns with acetonitrile/water gradients .
- X-ray crystallography : Resolve steric effects of the 4-ethylpiperazine group on the thiophenol ring’s planarity, as seen in analogous fluorophenyl-morpholine structures .
Q. What stability challenges are associated with this compound during storage and handling?
- Methodological Answer : The thiophenol group is prone to oxidation, forming disulfide dimers. Store at –20°C under argon in amber vials to minimize light/oxygen exposure. Solvent choice for stock solutions matters: DMSO stabilizes thiols better than aqueous buffers (pH >7 accelerates degradation). Regular TLC or LC-MS checks every 2–4 weeks are advised to monitor stability .
Advanced Research Questions
Q. How do solvent and initiator choices affect the regioselectivity of thiol-based reactions involving this compound?
- Methodological Answer : In thiol-Michael reactions (e.g., maleimide conjugation), solvents like DMF stabilize zwitterionic intermediates, favoring nucleophilic attack at the thiophenol’s sulfur. Triethylamine as an initiator increases reaction rates but may lead to side reactions with the ethylpiperazine’s secondary amine. Computational modeling (DFT) predicts that chloroform reduces ion-pair formation, improving selectivity for thiol over amine reactivity . Experimental validation using competition assays (e.g., N-methyl maleimide vs. 1-hexanethiol) is critical .
Q. What analytical strategies resolve contradictions in reported biological activity data for analogs of this compound?
- Methodological Answer : Discrepancies often arise from impurity profiles or stereochemical variations. For example, Linezolid-related impurities (e.g., phthalimide byproducts) can skew bioactivity assays. Use orthogonal methods:
- Chiral HPLC to separate enantiomers (e.g., (R,R,R)- vs. (S,S,S)-aprepitant analogs) .
- Metabolite profiling (e.g., LC-QTOF-MS) to identify oxidative metabolites that may interfere with receptor binding .
Cross-reference crystallographic data (e.g., CCDC entries) to confirm spatial arrangements of the fluorine and ethylpiperazine groups .
Q. How can computational modeling predict the pharmacokinetic behavior of this compound?
- Methodological Answer : Molecular dynamics simulations (e.g., using Gaussian or AMBER) assess:
- LogP : The fluorine atom increases hydrophilicity (predicted LogP ~2.1), but the ethylpiperazine moiety may enhance membrane permeability.
- Metabolic sites : CYP3A4-mediated N-dealkylation of the ethylpiperazine is a likely detoxification pathway, as seen in morpholine analogs .
- Receptor docking : The thiophenol’s sulfur and fluorine atoms form hydrogen bonds with targets like sigma-1 receptors, validated using PDB structures (e.g., 6DK1) .
Q. What are the best practices for impurity profiling in large-scale synthesis?
- Methodological Answer : Follow ICH Q3A/B guidelines:
- Forced degradation studies : Expose the compound to heat (40–60°C), humidity (75% RH), and oxidative stress (H₂O₂) to identify major degradation products .
- Synthetic byproduct tracking : Monitor intermediates like 3-fluoro-4-(4-morpholinyl)phenylcarbamate, a common impurity in piperazine-containing analogs, using UPLC-PDA at 254 nm .
Data Contradiction Analysis
Q. Why do different studies report conflicting reactivity of the thiophenol group in this compound?
- Resolution : Discrepancies stem from solvent polarity and pH variations. For instance, in DMF (high polarity), the thiolate anion dominates, enhancing nucleophilicity, while in chloroform, protonated thiols show reduced reactivity. Conflicting kinetic data in maleimide conjugation studies can be reconciled by comparing initiator systems (e.g., triethylamine vs. diazabicyclo-octane) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
